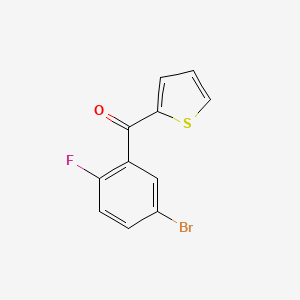

Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-

Description

Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- is a diaryl ketone derivative characterized by a ketone group bridging a 5-bromo-2-fluorophenyl ring and a 2-thienyl moiety. The bromo and fluoro substituents on the phenyl ring enhance electrophilicity and metabolic stability, while the thienyl group contributes to π-conjugation and steric bulk .

For example, describes the synthesis of di-substituted debranones using sodium hydride or potassium carbonate as bases, suggesting similar methodologies could apply to this compound .

Properties

Molecular Formula |

C11H6BrFOS |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

(5-bromo-2-fluorophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H6BrFOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H |

InChI Key |

KWKZIBRDVYRTAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagent Selection

The reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone to 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene serves as a benchmark for methanone derivative synthesis. Borane complexes, either pre-formed or generated in situ, facilitate the selective reduction of ketones to secondary alcohols, which subsequently undergo dehydration to yield methylene groups. Key reagents include:

-

Sodium borohydride (NaBH₄) paired with aluminum chloride (AlCl₃) for in situ borane generation.

-

Borane-tetrahydrofuran (BH₃·THF) complexes for direct reduction.

The reaction proceeds via a Lewis acid-catalyzed mechanism, where AlCl₃ activates the carbonyl group, enabling nucleophilic attack by borohydride. This pathway achieves >95% conversion under mild conditions (50–70°C), avoiding the need for inert atmospheres or high temperatures.

Industrial-Scale Optimization

Patented protocols highlight tetrahydrofuran (THF) and dichloromethane (DCM) as optimal solvents due to their compatibility with borane intermediates. For example:

Table 1: Borane Reduction Conditions and Outcomes

| Precursor (g) | Solvent | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 10 | THF | NaBH₄ + AlCl₃ | 50–55 | 12 | 96.1 | 98.5 |

| 20 | THF | K BH₄ + AlCl₃ | 50–55 | 12 | 94.2 | 98.6 |

| 10 | DCM | NaBH₄ + TFA | 40–45 | 20 | 94.1 | 98.5 |

| 25 | 1,2-DCE | K BH₄ + TFA | 80–85 | 26 | 91.1 | 98.1 |

Data sourced from Example 1–6 of Patent US20170044129A1.

Grignard Reagent Applications in Methanone Synthesis

Organometallic Coupling Strategies

Ambeed’s protocol demonstrates the use of 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl magnesium bromide in THF to form carbon-carbon bonds with ketone precursors. Key steps include:

-

Slow addition of methanone precursors to Grignard reagents at 15–20°C.

-

Heating to 65–70°C for 5–6 hours to complete the coupling reaction.

This method produced 93% yield after extraction with ethyl acetate and purification via sodium bicarbonate washes.

Solvent and Temperature Effects

The choice of 1,2-dimethoxyethane (DME) as a solvent enhances reagent solubility and reaction homogeneity, while post-reaction cooling to 0–5°C minimizes side reactions.

Multi-Step Synthesis via Hydroxy Protection/Deprotection

Orthoester-Mediated Protection

Patent WO2017046655A1 outlines a novel route involving trialkyl orthoformates to protect hydroxyl groups during intermediate synthesis:

-

Reaction of (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone with trimethyl orthoformate in acidic conditions yields 2-[(5-bromo-2-methylphenyl)(dimethoxy)methyl]-5-(4-fluorophenyl)thiophene .

-

Condensation with 2,3,5,6-tetrakis-O-trimethylsilyl-D-glucanolactone using Grignard reagents forms a protected intermediate.

Acid/Base Deprotection and Final Reduction

Deprotection with HCl/MeOH followed by neutralization yields the deprotected methanone, which is further reduced using triethylsilane and BF₃·Et₂O to produce canagliflozin precursors.

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

-

Borane reduction excels in yield (90–96%) and simplicity but requires careful handling of hygroscopic reagents.

-

Grignard coupling achieves moderate yields (93%) but demands stringent temperature control.

-

Orthoester routes enable precise functional group manipulation but involve multi-step protocols.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-thienyl methanones, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Drug Development:

Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- is primarily recognized for its role as an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus. The compound's structure allows it to effectively inhibit glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels in patients.

Table 1: Comparison of SGLT2 Inhibitors

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Canagliflozin | SGLT2 inhibition | Type 2 diabetes management |

| Dapagliflozin | SGLT2 inhibition | Type 2 diabetes management |

| Empagliflozin | SGLT2 inhibition | Type 2 diabetes management |

2. Antibacterial Activity:

Recent studies have indicated that Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- may exhibit antibacterial properties. Its structural similarities with other chalcone derivatives suggest potential efficacy against various bacterial strains. Evaluations have shown moderate antibacterial activity, indicating its potential as a lead compound for developing new antibacterial agents.

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis:

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including substitution and cross-coupling reactions. For example, the bromine atom can be substituted with other nucleophiles under appropriate conditions, enabling the synthesis of diverse derivatives .

Table 2: Synthetic Routes for Methanone Derivatives

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by various nucleophiles. |

| Cross-Coupling | Participates in Suzuki or Heck reactions. |

| Reduction | Ketone can be reduced to an alcohol. |

Case Studies

Case Study 1: Synthesis of Canagliflozin

The synthesis of Canagliflozin from Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- involves several key steps:

- Formation of Acid Chloride: The starting material is converted into an acid chloride using thionyl chloride.

- Coupling Reaction: The acid chloride is then reacted with appropriate thiophene derivatives in the presence of bases like triethylamine.

Case Study 2: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of Methanone derivatives against strains such as Escherichia coli and Bacillus cereus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity allows it to interact with various biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

- Molecular Formula : C₁₀H₈BrFO

- Substituents : Cyclopropyl group instead of thienyl.

- Properties : The cyclopropyl group introduces steric constraints and enhances lipophilicity compared to the planar thienyl ring. This compound is commercially available at 98% purity, indicating robust synthetic protocols .

(5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

- Molecular Formula : C₁₂H₁₄BrFN₂O

- Substituents : 4-Methylpiperazinyl group.

- Properties: The piperazine moiety improves solubility and enables hydrogen bonding, making it suitable for pharmacological applications. Its monoisotopic mass (300.0274 Da) and ChemSpider ID (21490854) are well-documented .

Thienyl-Containing Analogues

4-(3,4-Dimethoxythiophen-2-yl)-1H-pyrrol-3-ylmethanone

- Molecular Formula : C₁₇H₁₃BrN₂O₃S

- Substituents : 3-Bromophenyl and dimethoxythiophenyl groups.

(5-Bromo-2-furanyl)[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone

- Molecular Formula : C₁₆H₁₁BrFN₂O₂S

- Substituents : Furanyl and fluorobenzylthio-imidazolinyl groups.

- Properties : The furan ring provides electronic diversity, while the fluorobenzylthio group enhances metabolic stability. Its ChemSpider ID and exact mass data are critical for structure-activity relationship (SAR) studies .

Electronic and Steric Effects

- Cyclopentyl/cyclohexyl(1-indol-3-yl)methanones: notes that bulky substituents like cyclohexyl induce steric hindrance, reducing intermolecular interactions compared to planar aryl groups. This contrasts with the thienyl group in the target compound, which balances steric bulk and π-stacking capability .

- (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone: The thiazole core and dimethoxyphenyl group enhance electron density, improving binding to kinase targets like CDK7. This underscores the importance of heterocyclic cores in bioactivity .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. Its structural characteristics, which include a thienyl group and halogenated phenyl rings, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antidiabetic properties and other therapeutic applications.

- Molecular Formula : C16H13BrFOS

- Molecular Weight : 361.27 g/mol

The compound is often synthesized as a precursor for various pharmaceuticals, including Canagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus .

Antidiabetic Properties

Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- exhibits significant antidiabetic activity. It serves as an intermediate in the synthesis of Canagliflozin, which functions by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to reduced glucose reabsorption and increased glucose excretion .

The mechanism involves:

- Inhibition of SGLT2 : This action lowers blood glucose levels by preventing glucose reabsorption in the renal tubules.

- Cytochrome P450 Interaction : Studies indicate that Methanone can inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | 0.90 | Contains bromo and fluorine substituents |

| Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol | 0.78 | Features hydroxymethyl group |

| 3,7-Dibromodibenzo[b,d]thiophene | 0.82 | Multiple bromine substitutions |

| 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | 0.73 | Iodine substitution on the benzene ring |

| 2-(4-Bromophenyl)-5-phenylthiophene | 0.81 | Bromine substitution without fluorine |

This table illustrates the structural variations among related compounds, emphasizing the unique features of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds similar to Methanone exhibit antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the thiazole skeleton have shown enhanced activity against cancer cells through apoptosis induction and inhibition of endothelial cell migration .

- Antimicrobial and Anti-inflammatory Properties : Other studies have explored the potential antimicrobial and anti-inflammatory activities of thienyl derivatives, suggesting that Methanone could also be effective against infections and inflammation due to its structural attributes .

- Mechanistic Studies : Investigations into the mechanisms reveal that Methanone may interact with specific molecular targets involved in critical biological processes such as inflammation and cell proliferation .

Q & A

Q. What are the standard synthetic routes for Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-?

The compound is typically synthesized via Friedel-Crafts acylation , where a bromo-fluoro-substituted benzoyl chloride reacts with a thienyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products like over-acylation or halogen displacement. Purification often involves column chromatography or recrystallization using solvents such as dichloromethane/hexane mixtures .

Q. How is the compound characterized to confirm structural identity?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak).

- X-ray crystallography : For unambiguous structural determination, SHELX programs are used for refinement, leveraging crystallographic data to resolve bond lengths and angles .

Q. What are the primary reactivity patterns observed in this compound?

The electron-deficient aryl rings (due to Br/F substituents) make the ketone susceptible to nucleophilic attack. The thienyl group participates in electrophilic substitution (e.g., bromination). Reactivity studies should monitor competing pathways, such as halogen exchange under acidic conditions or steric hindrance from the 2-thienyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO, electrostatic potential maps) to predict binding affinity with enzymes like cytochrome P450. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites, identifying key residues (e.g., hydrogen bonds with fluorophenyl groups). Validate predictions with kinetic assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies (e.g., bond length variations in X-ray vs. DFT-optimized structures) arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions. Cross-validate with solid-state NMR or temperature-dependent IR to distinguish static vs. dynamic structural features .

Q. How does the compound’s regioselectivity impact its use in multi-step syntheses?

The bromo and fluoro substituents direct electrophilic reactions to specific positions (e.g., para to Br on the phenyl ring). In Suzuki-Miyaura couplings, the thienyl group’s steric bulk may necessitate bulky palladium catalysts (e.g., XPhos) for cross-coupling efficiency. Monitor selectivity via LC-MS and adjust catalyst loading to suppress homocoupling .

Q. What mechanisms underlie its reported antimicrobial activity?

Hypothesized mechanisms include membrane disruption via lipophilic interactions (thienyl and aryl groups) or inhibition of bacterial enzymes (e.g., dihydrofolate reductase). Test via:

- Time-kill assays to assess bactericidal kinetics.

- ROS detection (DCFH-DA probe) to evaluate oxidative stress induction.

Compare with analogs (e.g., methoxy-substituted derivatives) to isolate substituent effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.